Cas no 2230475-22-4 (2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester)
2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester
- tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 2230475-22-4
- SCHEMBL26134196
- EN300-6492046
- CS-0528551
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- Inchi: 1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3
- InChI Key: YVYVZNNZMKJWBU-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(OC)C(Br)=C2)CCN1C(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 341.06266g/mol
- Monoisotopic Mass: 341.06266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 38.8Ų
2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6492046-0.05g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 0.05g |
$1212.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-0.1g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 0.1g |
$1269.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-0.25g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 0.25g |
$1328.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-0.5g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 0.5g |
$1385.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-1.0g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 1g |
$1442.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-2.5g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 2.5g |
$2828.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-5.0g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 5g |
$4184.0 | 2023-05-24 | ||
| Enamine | EN300-6492046-10.0g |
tert-butyl 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2230475-22-4 | 10g |
$6205.0 | 2023-05-24 |
2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester
Comprehensive Analysis of 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester (CAS No. 2230475-22-4)
The compound 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester (CAS No. 2230475-22-4) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 7-bromo substitution and a 1,1-dimethylethyl ester group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its relevance in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.
In recent years, the demand for isoquinoline derivatives has surged, driven by their applications in developing anticancer, antimicrobial, and anti-inflammatory agents. The presence of the 6-methoxy and 7-bromo functional groups in this compound enhances its reactivity, enabling selective modifications for tailored applications. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small structural changes can significantly alter biological activity.
From a synthetic chemistry perspective, the 1,1-dimethylethyl ester moiety offers stability and ease of handling, making it a preferred choice for multi-step synthesis. The compound's CAS No. 2230475-22-4 is frequently searched in academic and industrial databases, reflecting its importance in high-throughput screening and medicinal chemistry optimization. Its role in heterocyclic chemistry is also noteworthy, as isoquinolines are key scaffolds in many FDA-approved drugs.
Environmental and regulatory considerations are another hot topic tied to this compound. Researchers are exploring green chemistry approaches to synthesize such derivatives sustainably. The 7-bromo-3,4-dihydro-6-methoxy substitution pattern is particularly intriguing for its balance between lipophilicity and solubility, a critical factor in drug bioavailability studies. These attributes make it a candidate for prodrug development, where ester groups are cleaved in vivo to release active metabolites.
Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing CAS No. 2230475-22-4, ensuring purity and consistency in research applications. The compound's spectral data is often shared in open-access journals, supporting the open science movement. Additionally, its compatibility with parallel synthesis methods aligns with the pharmaceutical industry's push for faster lead compound identification.
In summary, 2(1H)-Isoquinolinecarboxylic acid, 7-bromo-3,4-dihydro-6-methoxy-, 1,1-dimethylethyl ester represents a versatile building block in modern organic synthesis. Its combination of electron-withdrawing and electron-donating groups offers a unique platform for innovation in drug design and material science. As the scientific community continues to explore targeted therapies and precision medicine, compounds like this will remain at the forefront of interdisciplinary research.
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